molecular formula C8H5ClF2O2 B2585551 (2,4-Difluoro-phenoxy)-acetyl chloride CAS No. 399-42-8

(2,4-Difluoro-phenoxy)-acetyl chloride

Cat. No.: B2585551
CAS No.: 399-42-8
M. Wt: 206.57
InChI Key: QQRROMNHZVTARY-UHFFFAOYSA-N
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Description

(2,4-Difluoro-phenoxy)-acetyl chloride is an organic compound characterized by the presence of two fluorine atoms attached to a phenoxy group, which is further connected to an acetyl chloride moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,4-Difluoro-phenoxy)-acetyl chloride typically involves the reaction of 2,4-difluorophenol with acetyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acetyl chloride. The general reaction scheme is as follows:

2,4-Difluorophenol+Acetyl chloride(2,4-Difluoro-phenoxy)-acetyl chloride+HCl\text{2,4-Difluorophenol} + \text{Acetyl chloride} \rightarrow \text{this compound} + \text{HCl} 2,4-Difluorophenol+Acetyl chloride→(2,4-Difluoro-phenoxy)-acetyl chloride+HCl

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow processes that ensure efficient mixing and reaction of the starting materials. The use of automated systems allows for precise control of reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(2,4-Difluoro-phenoxy)-acetyl chloride undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The acetyl chloride group is highly reactive towards nucleophiles, leading to the formation of substituted products.

    Hydrolysis: In the presence of water, this compound hydrolyzes to form (2,4-Difluoro-phenoxy)-acetic acid and hydrochloric acid.

    Reduction: The compound can be reduced to (2,4-Difluoro-phenoxy)-ethanol using reducing agents such as sodium borohydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as amines or alcohols in the presence of a base.

    Hydrolysis: Water or aqueous solutions under acidic or basic conditions.

    Reduction: Sodium borohydride in methanol.

Major Products Formed

    Nucleophilic Substitution: Substituted (2,4-Difluoro-phenoxy)-acetyl derivatives.

    Hydrolysis: (2,4-Difluoro-phenoxy)-acetic acid.

    Reduction: (2,4-Difluoro-phenoxy)-ethanol.

Scientific Research Applications

(2,4-Difluoro-phenoxy)-acetyl chloride has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various fluorinated compounds.

    Biology: Employed in the modification of biomolecules for studying biological processes.

    Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly in the synthesis of fluorinated drugs.

    Industry: Utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of (2,4-Difluoro-phenoxy)-acetyl chloride involves its reactivity towards nucleophiles, leading to the formation of covalent bonds with various substrates. The presence of fluorine atoms enhances the compound’s electrophilicity, making it more reactive towards nucleophilic attack. This property is exploited in various synthetic applications to introduce the (2,4-Difluoro-phenoxy) group into target molecules.

Comparison with Similar Compounds

Similar Compounds

    2,4-Difluorophenol: A precursor in the synthesis of (2,4-Difluoro-phenoxy)-acetyl chloride.

    (2,4-Difluoro-phenoxy)-acetic acid: A hydrolysis product of this compound.

    (2,4-Difluoro-phenoxy)-ethanol: A reduction product of this compound.

Uniqueness

This compound is unique due to its high reactivity and the presence of two fluorine atoms, which impart distinct electronic properties. These characteristics make it a valuable intermediate in the synthesis of various fluorinated compounds, which are important in pharmaceuticals and agrochemicals.

Biological Activity

(2,4-Difluoro-phenoxy)-acetyl chloride is a chemical compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current research findings.

This compound is characterized by the presence of two fluorine atoms on the phenoxy ring, which enhances its lipophilicity and metabolic stability. This structural feature is crucial for its interaction with biological targets and its subsequent activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The difluorophenoxy group enhances binding affinity and specificity, while the acetyl chloride moiety can participate in nucleophilic substitution reactions, leading to the modulation of various biological pathways.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : Studies have shown that compounds similar to this compound possess antimicrobial properties. For instance, derivatives have been investigated for their efficacy against various bacterial strains.
  • Anticancer Properties : The compound has been explored for its potential in cancer therapy. In vitro studies demonstrated that related compounds could inhibit cell proliferation in cancer cell lines such as MCF-7 (breast cancer) and HT-29 (colon cancer) with IC50 values indicating significant cytotoxicity.

Case Studies

  • Anticancer Efficacy : A study on a derivative of this compound showed an IC50 value of 17 nM against MCF-7 cells, indicating strong anticancer activity. The mechanism involved the inhibition of cell cycle progression and induction of apoptosis in tumor cells .
  • Antimicrobial Activity : Another study assessed the antimicrobial effects of similar phenoxy-acetyl derivatives against gram-positive and gram-negative bacteria. Results indicated varying degrees of inhibition, with some compounds achieving MIC values as low as 5 µg/mL .

Data Table: Biological Activity Summary

Activity TypeTarget Organism/Cell LineIC50/MIC ValueReference
AnticancerMCF-7 (breast cancer)17 nM
AnticancerHT-29 (colon cancer)9 nM
AntimicrobialVarious bacteria5 µg/mL

Properties

IUPAC Name

2-(2,4-difluorophenoxy)acetyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClF2O2/c9-8(12)4-13-7-2-1-5(10)3-6(7)11/h1-3H,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQRROMNHZVTARY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)F)OCC(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClF2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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